molecular formula C18H15NO3S B13129127 N-[(Benzenesulfonyl)oxy]-N-phenylaniline CAS No. 923034-56-4

N-[(Benzenesulfonyl)oxy]-N-phenylaniline

Cat. No.: B13129127
CAS No.: 923034-56-4
M. Wt: 325.4 g/mol
InChI Key: YODRJABBFJLEHA-UHFFFAOYSA-N
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Description

N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is a compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatility in organic synthesis, particularly in the formation of C–N, N–N, O–N, and S–N bonds . N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is characterized by the presence of diphenyl and phenylsulfonyl groups attached to a hydroxylamine moiety, making it a valuable reagent in various chemical transformations.

Preparation Methods

The synthesis of N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine can be compared with other O-substituted hydroxylamines such as:

These compounds share similar reactivity patterns but differ in their specific substituents and the types of reactions they facilitate. N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine is unique due to its phenylsulfonyl group, which provides distinct reactivity and stability compared to other hydroxylamines.

Properties

CAS No.

923034-56-4

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

(N-phenylanilino) benzenesulfonate

InChI

InChI=1S/C18H15NO3S/c20-23(21,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H

InChI Key

YODRJABBFJLEHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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